5-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a phenyl group at the 5-position and a carboxamide group at the 4-position.
Mechanism of Action
Target of Action
5-Phenyl-1H-1,2,3-triazole-4-carboxamide is a derivative of 1,2,3-triazole, which has been found to have broad pharmaceutical activities It’s worth noting that 1,2,3-triazole derivatives have been reported to show remarkable anticancer activity . They have been found to have a significant activity on leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer .
Mode of Action
It’s known that the anticancer activity of 1,2,3-triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Biochemical Pathways
1,2,3-triazole derivatives have been reported to interfere with various pathways associated with cancer, such as the epidermal growth factor receptor (egfr) pathway .
Result of Action
It’s known that some 1,2,3-triazole derivatives have shown remarkable anticancer activity .
Action Environment
It’s worth noting that the chemical stability of 1,2,3-triazoles is usually high, and they are generally inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions, even at high temperatures .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can interact with a variety of enzymes and proteins . For instance, some triazole derivatives have been reported to inhibit glycogen synthase kinase-3
Cellular Effects
Some triazole derivatives have shown anticancer activity, suggesting that they may have an impact on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 5-Phenyl-1H-1,2,3-Triazole-4-Carboxamide on various types of cells and cellular processes are still being studied.
Molecular Mechanism
Some triazole derivatives have been found to interact with β-tubulin via hydrogen bonding , which could potentially affect enzyme activation or inhibition and changes in gene expression
Temporal Effects in Laboratory Settings
Some triazole derivatives have shown stability and thermal stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) and proceeds under mild conditions to yield the triazole ring. The phenyl group can be introduced through the use of phenyl azide, while the carboxamide group can be introduced via subsequent functionalization reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or carboxamide groups can be replaced with other functional groups. Common reagents include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, thiols.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial activities. Some derivatives have shown promising results in preclinical studies.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar biological activities but different substitution patterns.
Imidazole: A five-membered heterocycle with nitrogen atoms, similar to triazoles but with different chemical properties.
Tetrazole: A four-nitrogen-containing heterocycle with distinct reactivity compared to triazoles.
Uniqueness: 5-Phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenyl and carboxamide groups enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
5-phenyl-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9(14)8-7(11-13-12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,14)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPBIWWQVRXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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